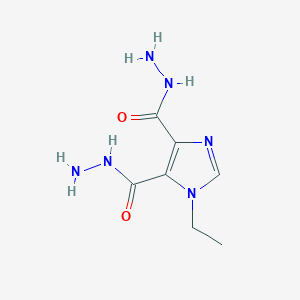![molecular formula C14H21ClN2O3 B2963389 1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid hcl CAS No. 1958106-16-5](/img/structure/B2963389.png)
1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid hcl, also known as AMPEA, is a synthetic compound that has been extensively studied for its potential applications in the field of neuroscience. AMPEA is a glutamate receptor agonist, which means that it can bind to and activate specific receptors in the brain that are involved in the transmission of signals between neurons. In
Applications De Recherche Scientifique
Heterocyclic Amines in Scientific Research
Heterocyclic amines (HCAs) like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) are mutagens/carcinogens found in cooked meat and fish, posing potential health risks. Studies on HCAs like PhIP have focused on understanding their formation, metabolism, and carcinogenic potential, providing a framework for investigating the toxicology, metabolism, and potential health impacts of related compounds (Nagao et al., 1996).
Metabolism and Detoxification
Research into the metabolism and detoxification of HCAs has provided insights into how these compounds are processed in the body. For instance, the role of human glutathione S-transferases (hGSTs) in detoxifying N-acetoxy-PhIP, a metabolite of PhIP, highlights the importance of understanding enzyme interactions for predicting cancer risk associated with exposure to these compounds (Coles et al., 2001).
Biomonitoring and Exposure Assessment
Studies have also focused on biomonitoring and exposure assessment to HCAs through the analysis of metabolites in human urine after consumption of cooked meats, demonstrating methodologies for assessing exposure to these and potentially related compounds (Kulp et al., 2000). This research is critical for understanding the extent of human exposure to HCAs and can be applied to the study of other similar chemicals.
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various neuropeptide receptors . These receptors play a crucial role in cell proliferation and hormone overproduction .
Mode of Action
It’s known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . In these reactions, nitrogen acts as the nucleophile instead of oxygen . The reaction with oxygen gives the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It’s known that benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . In this two-step mechanism, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Pharmacokinetics
It’s known that when carbocation intermediates are formed, they can react further by bonding to a nucleophile to give a substitution or addition product .
Result of Action
It’s known that the reaction of aldehydes and ketones with hydroxylamine or hydrazine leads to the formation of oximes or hydrazones, respectively . These products are formed in an essentially irreversible process as the adduct dehydrates .
Action Environment
It’s known that the reaction of aldehydes and ketones with hydroxylamine or hydrazine is influenced by the presence of a protonated amine . This suggests that the pH of the environment could potentially influence the reaction and thus the action of the compound.
Propriétés
IUPAC Name |
1-[2-amino-1-(2-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-19-13-5-3-2-4-11(13)12(8-15)16-7-6-10(9-16)14(17)18;/h2-5,10,12H,6-9,15H2,1H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQCTXJJONQEDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN)N2CCC(C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoro-2-methyl-3-[[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2963309.png)

![(Z)-methyl 2-(2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2963312.png)


![4-chloro-1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2963320.png)
![(2Z)-6-bromo-2-[(5-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2963322.png)
![4-[(4-Chlorobenzyl)sulfanyl]-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinyl methyl ether](/img/structure/B2963323.png)


![3-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2963327.png)
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2963328.png)
